3-Hexylundecanoic Acid: Structural Profiling, Synthesis Methodologies, and Applications in Advanced Materials
3-Hexylundecanoic Acid: Structural Profiling, Synthesis Methodologies, and Applications in Advanced Materials
Executive Summary and Structural Rationale
3-Hexylundecanoic acid (CAS: 2102410-33-1) is a highly specialized, sterically hindered aliphatic carboxylic acid. Characterized by its 11-carbon main chain and a 6-carbon hexyl branch at the C3 ( β ) position, this molecule serves as a critical architectural building block in advanced materials science.
The precise positioning of the branch point is not arbitrary. In the development of conjugated polymers for organic photovoltaics (OPVs) and the formulation of high-performance synthetic lubricants, straight-chain alkyls often lead to excessive crystallization, while α -branched (C2) chains introduce severe steric hindrance that disrupts molecular planarity or esterification efficiency. The β -branching of 3-hexylundecanoic acid introduces a crucial methylene (-CH 2 -) spacer between the bulky branch point and the functional headgroup. This topology perfectly balances the disruption of tight crystalline packing (enhancing solubility and low-temperature fluidity) with the preservation of localized structural flexibility.
Physicochemical Profiling
The quantitative properties of 3-hexylundecanoic acid are summarized below. The molecular weight is derived from its C 17 backbone, which provides extreme hydrophobicity and a high boiling point.
| Property | Value |
| Chemical Name | 3-Hexylundecanoic Acid |
| CAS Registry Number | 2102410-33-1 |
| Molecular Formula | C 17 H 34 O 2 |
| Molecular Weight | 270.45 g/mol |
| Structural Topology | β -Branched Aliphatic Carboxylic Acid |
| Appearance | Pale-yellow to colorless viscous oil |
| Solubility | Soluble in CH 2 Cl 2 , THF, Ether; Insoluble in H 2 O |
Synthetic Architectures: From Bench to Plant
The synthesis of 3-hexylundecanoic acid dictates its purity and scalability. Two primary methodologies dominate the literature: a lab-scale Grignard homologation used by researchers for precise side-chain engineering [1], and an industrial metallocene-catalyzed route developed for bulk lubricant manufacturing [2].
Method A: Lab-Scale Grignard Carboxylation
For research applications requiring high-purity monomer precursors, the compound is synthesized via the Grignard carboxylation of 7-(bromomethyl)pentadecane [3]. This method is highly reliable as it leverages a pre-formed branched alkyl halide, ensuring absolute regiocontrol over the final β -branching.
Workflow for the lab-scale Grignard carboxylation synthesis of 3-hexylundecanoic acid.
Detailed Experimental Protocol (Self-Validating System)
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Surface Activation (Initiation) : To a flame-dried, argon-purged flask containing magnesium turnings (1.2 eq) in anhydrous diethyl ether, add a single flake of iodine. Causality: Iodine reacts with the passivating MgO layer on the turnings, exposing the highly reactive zero-valent magnesium surface. The fading of the iodine color serves as a visual self-validation that the Mg surface is active.
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Grignard Formation : Add 7-(bromomethyl)pentadecane (1.0 eq) dropwise. Reflux the mixture until the magnesium is completely consumed. The disappearance of the solid metal validates the quantitative formation of the alkylmagnesium bromide intermediate.
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Electrophilic Trapping (Carboxylation) : Cool the reaction mixture to room temperature, then quench by pouring it over a massive excess of crushed dry ice (solid CO 2 ). Causality: The nucleophilic Grignard reagent attacks the electrophilic carbon of CO 2 , forming a magnesium carboxylate salt. The extreme cold (-78 °C) of the dry ice suppresses secondary nucleophilic attacks that would otherwise yield unwanted ketones or tertiary alcohols.
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Acidic Workup : Stir for 30 minutes as the excess CO 2 sublimes. Acidify the residue with 6 M aqueous HCl. Causality: The strong acid protonates the magnesium carboxylate salt, liberating the free 3-hexylundecanoic acid.
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Isolation : Extract the aqueous layer with dichloromethane (CH 2 Cl 2 ). Dry the combined organic layers over anhydrous MgSO 4 , filter, and concentrate under reduced pressure to yield the product.
Method B: Industrial Metallocene-Oxo Process
For bulk applications, synthesizing custom branched alkyl halides is economically unviable. Instead, the petrochemical industry utilizes cheap α -olefins (specifically 1-octene) through a highly elegant dimerization and hydroformylation sequence [2].
Industrial metallocene-catalyzed dimerization and hydroformylation route.
Detailed Industrial Protocol
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Regioselective Dimerization : React 1-octene in the presence of a metallocene complex (e.g., zirconocene dichloride) and a methylaluminoxane (MAO) cocatalyst. Causality: The metallocene's constrained geometry precisely controls the regiochemistry, favoring head-to-tail dimerization to produce the vinylidene intermediate, 2-hexyl-1-decene, with >90% selectivity.
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Hydroformylation (Oxo Reaction) : Subject the 2-hexyl-1-decene to carbon monoxide and hydrogen gas (syngas) under high pressure (5-10 MPa) in the presence of a rhodium carbonyl catalyst. Causality: The catalyst drives the anti-Markovnikov addition of the formyl group to the terminal alkene, yielding the primary aldehyde, 3-hexylundecanal.
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Oxidation : Oxidize the aldehyde using air/oxygen gas over a transition metal catalyst to afford the final 3-hexylundecanoic acid.
Applications in Advanced Materials
Side-Chain Engineering in Organic Photovoltaics (OPVs)
In the synthesis of Donor-Acceptor (D-A) alternating copolymers (e.g., thiophene-benzothiadiazole derivatives), solubility is a primary bottleneck [1]. 3-Hexylundecanoic acid is reduced (via LiAlH 4 ) to 3-hexylundecan-1-ol, which is then used to alkylate the polymer monomers. The β -branched 3-hexylundecyloxy side-chains enforce tight π−π stacking and high charge mobility while preventing the polymer backbone from twisting out of planarity—a common failure point when using α -branched chains.
Derivatization of 3-hexylundecanoic acid for organic photovoltaic (OPV) side-chain engineering.
High-Performance Synthetic Lubricants
Esterification of 3-hexylundecanoic acid with hindered polyols (such as trimethylolpropane or neopentyl glycol) yields synthetic lubricants with exceptional thermal and oxidative stability [2]. The massive steric bulk of the 3-hexylundecanoate chains prevents the molecules from packing into a crystalline lattice at low temperatures, resulting in superior low-temperature fluidity (low pour point) critical for aerospace and automotive applications.
References
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Kini, G. P., et al. (2017). "Thiophene-benzothiadiazole based D–A1–D–A2 type alternating copolymers for polymer solar cells." Polymer Chemistry, Royal Society of Chemistry.[Link]
- Idemitsu Kosan Co., Ltd. (2005). "Carbonyl compound containing long-chain branched alkyl group, primary carbonyl compound, synthetic lubricant, cosmetic base material, plasticizer, and carbonyl compound.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 18459580, 7-(Bromomethyl)pentadecane." PubChem.[Link]
